molecular formula C13H12N4O B12749349 3-(p-Aminophenyl)-1-methyl-1H-imidazo(4,5-c)pyridin-2(3H)-one CAS No. 89660-32-2

3-(p-Aminophenyl)-1-methyl-1H-imidazo(4,5-c)pyridin-2(3H)-one

Cat. No.: B12749349
CAS No.: 89660-32-2
M. Wt: 240.26 g/mol
InChI Key: OTUVOBPSJNLZGC-UHFFFAOYSA-N
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Description

BRN 5053078 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRN 5053078 involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:

    Refluxing: This involves heating the reactants in a solvent at its boiling point while continuously condensing the vapor back into the liquid.

    Catalysis: Using catalysts to speed up the reaction without being consumed in the process.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of BRN 5053078 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically involves:

    Bulk Synthesis: Large quantities of reactants are mixed and reacted under controlled conditions.

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and reducing costs.

    Quality Control: Rigorous testing is conducted to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

BRN 5053078 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

BRN 5053078 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: BRN 5053078 is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BRN 5053078 involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

BRN 5053078 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: BRN 5053078 may have unique properties such as higher stability, better reactivity, or specific biological activity that sets it apart from other compounds.

Properties

CAS No.

89660-32-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

1-(4-aminophenyl)-3-methylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C13H12N4O/c1-16-12-8-15-7-6-11(12)17(13(16)18)10-4-2-9(14)3-5-10/h2-8H,14H2,1H3

InChI Key

OTUVOBPSJNLZGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N(C1=O)C3=CC=C(C=C3)N

Origin of Product

United States

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